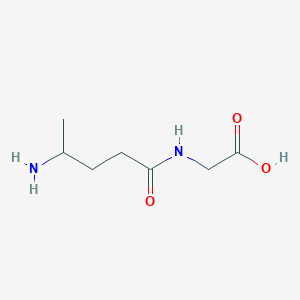
5-(Pyridine-4-carbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridine-4-carbonylamino)pentanoic acid, also known as PCPA, is a chemical compound that has been widely used in scientific research. It is a derivative of tryptophan and has been found to have various biochemical and physiological effects.
Mechanism of Action
5-(Pyridine-4-carbonylamino)pentanoic acid inhibits tryptophan hydroxylase by binding to the enzyme's active site and preventing the conversion of tryptophan to 5-hydroxytryptophan. This inhibition leads to a decrease in serotonin synthesis, which can affect various physiological processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects:
5-(Pyridine-4-carbonylamino)pentanoic acid has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce depressive-like behavior in animal models, which can be used to study the mechanisms underlying depression. 5-(Pyridine-4-carbonylamino)pentanoic acid has also been found to affect the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(Pyridine-4-carbonylamino)pentanoic acid in lab experiments is its specificity for tryptophan hydroxylase inhibition. This allows for a more targeted approach to studying the role of serotonin in various physiological and pathological conditions. However, 5-(Pyridine-4-carbonylamino)pentanoic acid has limitations in terms of its pharmacokinetics and pharmacodynamics. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of inhibition in vivo.
Future Directions
There are several future directions for research on 5-(Pyridine-4-carbonylamino)pentanoic acid. One area of interest is the role of serotonin in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 5-(Pyridine-4-carbonylamino)pentanoic acid can be used to study the effects of serotonin depletion on these diseases and potential therapeutic targets. Another area of interest is the use of 5-(Pyridine-4-carbonylamino)pentanoic acid in combination with other compounds, such as selective serotonin reuptake inhibitors, to enhance the therapeutic effects of these drugs. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 5-(Pyridine-4-carbonylamino)pentanoic acid to improve its efficacy in vivo.
Conclusion:
In conclusion, 5-(Pyridine-4-carbonylamino)pentanoic acid is a chemical compound that has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have various biochemical and physiological effects and can be used to study the role of serotonin in various physiological and pathological conditions. While 5-(Pyridine-4-carbonylamino)pentanoic acid has advantages in terms of its specificity for tryptophan hydroxylase inhibition, it also has limitations in terms of its pharmacokinetics and pharmacodynamics. Further research is needed to optimize the efficacy of 5-(Pyridine-4-carbonylamino)pentanoic acid and explore its potential therapeutic applications.
Synthesis Methods
5-(Pyridine-4-carbonylamino)pentanoic acid can be synthesized through the reaction between 4-pyridinecarboxylic acid and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting 5-(Pyridine-4-carbonylamino)pentanoic acid product can be purified through recrystallization or chromatography.
Scientific Research Applications
5-(Pyridine-4-carbonylamino)pentanoic acid has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to inhibit the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which can be used to study the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
5-(pyridine-4-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)3-1-2-6-13-11(16)9-4-7-12-8-5-9/h4-5,7-8H,1-3,6H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRXMGYEFANSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridine-4-carbonylamino)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)
